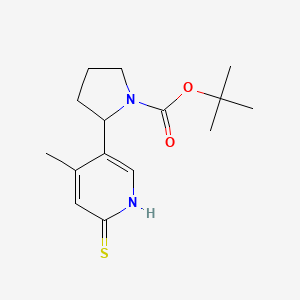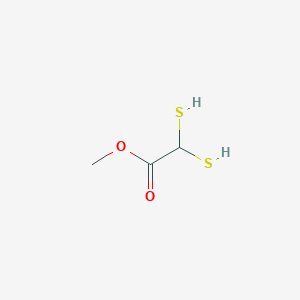
Methyl 2,2-bis(sulfanyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl dithioacetate is an organosulfur compound with the chemical formula C₃H₆S₂ . It is a colorless liquid with a pungent odor and is known for its reactivity due to the presence of sulfur atoms. This compound is used as an intermediate in organic synthesis and has various applications in different fields.
準備方法
Synthetic Routes and Reaction Conditions
Methyl dithioacetate can be synthesized through the reaction of methyl acetate with hydrogen sulfide in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The reaction can be represented as follows:
CH₃COOCH₃+H₂S→CH₃C(SH)SCH₃+H₂O
Industrial Production Methods
In an industrial setting, methyl dithioacetate is produced using a continuous flow reactor where methyl acetate and hydrogen sulfide are introduced in a controlled manner. The reaction mixture is then passed through a series of distillation columns to purify the product. The process ensures high yield and purity of methyl dithioacetate.
化学反応の分析
Types of Reactions
Methyl dithioacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various organosulfur compounds depending on the nucleophile used.
科学的研究の応用
Methyl dithioacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organosulfur compounds.
Biology: It is used in the study of enzyme mechanisms involving sulfur-containing substrates.
Industry: It is used in the production of pesticides, fungicides, and other agrochemicals.
作用機序
The mechanism of action of methyl dithioacetate involves its reactivity with nucleophiles and electrophiles. The sulfur atoms in the compound can form strong bonds with various molecular targets, leading to the formation of new compounds. This reactivity is exploited in organic synthesis to create a wide range of products.
類似化合物との比較
Methyl dithioacetate is similar to other dithioesters such as ethyl dithioacetate and propyl dithioacetate. it is unique due to its specific reactivity and the types of products it can form. Similar compounds include:
- Ethyl dithioacetate
- Propyl dithioacetate
- Methyl monothioacetate
These compounds share similar chemical properties but differ in their reactivity and applications.
特性
分子式 |
C3H6O2S2 |
|---|---|
分子量 |
138.21 g/mol |
IUPAC名 |
methyl 2,2-bis(sulfanyl)acetate |
InChI |
InChI=1S/C3H6O2S2/c1-5-2(4)3(6)7/h3,6-7H,1H3 |
InChIキー |
ZDDGKXNSRNLVEB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine](/img/structure/B15060610.png)

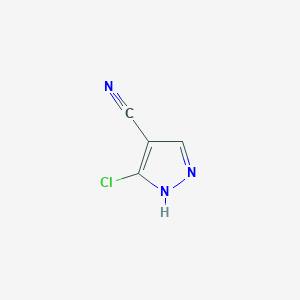

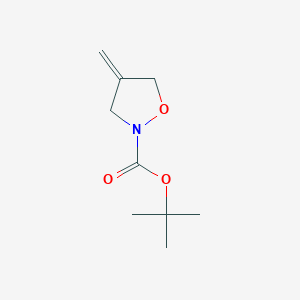
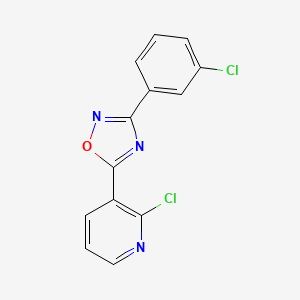

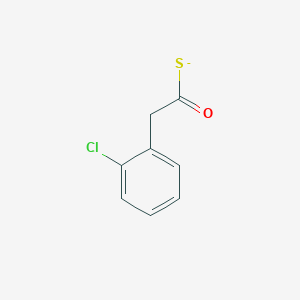
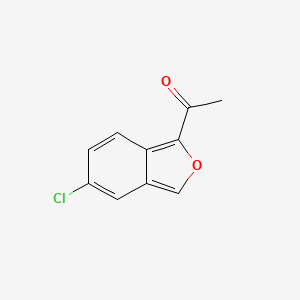
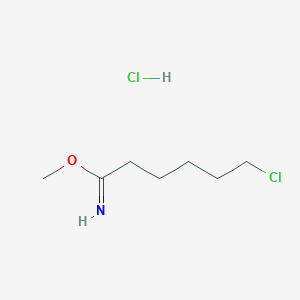
![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B15060676.png)
